Sodium pyruvate-2-13C

Description

BenchChem offers high-quality Sodium pyruvate-2-13C suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium pyruvate-2-13C including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

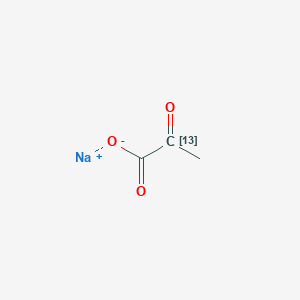

sodium;2-oxo(213C)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O3.Na/c1-2(4)3(5)6;/h1H3,(H,5,6);/q;+1/p-1/i2+1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAEPDZWVDSPTHF-CGOMOMTCSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[13C](=O)C(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NaO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583980 |

Source

|

| Record name | Sodium 2-oxo(2-~13~C)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87976-70-3 |

Source

|

| Record name | Sodium 2-oxo(2-~13~C)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Sodium Pyruvate-2-13C: Tracing Mitochondrial Metabolism and Beyond

This guide provides an in-depth exploration of Sodium pyruvate-2-13C, a stable isotope-labeled metabolite, and its pivotal role in modern biomedical research. As drug development and disease modeling demand a more dynamic understanding of cellular processes, tools that can elucidate metabolic flux in real-time have become indispensable. Here, we move beyond static snapshots of metabolite concentrations to illuminate the intricate, dynamic network of biochemical reactions. We will dissect the unique advantages of labeling the C2 position of pyruvate, detail its applications from cell culture to non-invasive in vivo imaging, and provide actionable protocols for its implementation in the laboratory.

The Principle: Why Stable Isotope Tracing with Pyruvate?

Stable isotope labeling is a powerful technique for tracing metabolic pathways and quantifying the flow, or "flux," of metabolites within a biological system.[1] By replacing specific atoms in a molecule with their heavier, non-radioactive stable isotopes (like Carbon-13, ¹³C), we can track the journey of these labeled compounds through biochemical reactions.[2][3] These isotopes are naturally occurring, safe, and do not alter the chemical properties of the molecule, making them ideal tracers.[1][4]

Pyruvate is a cornerstone of intermediary metabolism. It is the end product of glycolysis and stands at a critical metabolic crossroads, linking cytosolic processes with mitochondrial energy production.[5][6] Its fate—conversion to lactate, alanine, or acetyl-CoA for entry into the tricarboxylic acid (TCA) cycle—is tightly regulated and often reprogrammed in diseases like cancer, neurodegeneration, and heart disease.[3][7][8] This makes labeled pyruvate an exceptionally informative probe for cellular metabolic status.

The Advantage of the C2 Position: Unlocking the TCA Cycle

The specific position of the ¹³C label on the pyruvate molecule dictates which metabolic pathways can be effectively traced. Sodium pyruvate-2-¹³C offers distinct and superior advantages for studying mitochondrial metabolism compared to its C1- or C3-labeled counterparts.[9][10]

-

[1-¹³C]Pyruvate: When this isotopologue enters the mitochondria, the pyruvate dehydrogenase (PDH) complex decarboxylates it, releasing the ¹³C label as ¹³CO₂.[11] While this is useful for measuring PDH flux, it prevents the label from entering the TCA cycle as part of acetyl-CoA. Therefore, it is primarily used to study fluxes directly connected to pyruvate itself, such as the conversion to lactate and alanine.[9]

-

[3-¹³C]Pyruvate: The C3 label is also retained in acetyl-CoA. However, distinguishing the contributions from PDH versus another key anaplerotic enzyme, pyruvate carboxylase (PC), can be challenging due to overlapping signals from different isotopomers.[10]

-

[2-¹³C]Pyruvate: This is the superior tracer for investigating the subsequent metabolism of pyruvate-derived acetyl-CoA within the mitochondrial TCA cycle.[9] The C2 label is retained on the acetyl group of acetyl-CoA after the PDH reaction. This labeled acetyl-CoA then condenses with oxaloacetate to form citrate, allowing the ¹³C atom to be tracked as it moves through the entire TCA cycle, labeling intermediates like glutamate.[7] This provides a direct, unambiguous window into TCA cycle activity.[10]

Comparative Overview of ¹³C-Pyruvate Isotopologues

| Isotopologue | Primary Application | Key Metabolic Readouts | Limitations |

| Sodium Pyruvate-1-¹³C | Glycolysis, PDH Flux | Lactate, Alanine, Bicarbonate (from CO₂) | Label is lost before TCA cycle entry[7][11] |

| Sodium Pyruvate-2-¹³C | TCA Cycle Flux , Mitochondrial Metabolism | Acetyl-CoA, Citrate, Glutamate , Acetylcarnitine | Less direct measure of PDH flux compared to C1 |

| Sodium Pyruvate-3-¹³C | General Metabolism | Lactate, Alanine, TCA Intermediates | Can be difficult to distinguish PDH vs. PC pathways[10] |

The metabolic journey of the label from [2-¹³C]pyruvate is visualized below. This pathway underscores its utility in directly assessing the metabolic activity of mitochondria.

Core Application: Hyperpolarized ¹³C Magnetic Resonance

The most transformative application of Sodium pyruvate-2-¹³C is in hyperpolarized Magnetic Resonance Spectroscopy (MRS) and Imaging (MRI).[9]

The Technology: Dynamic Nuclear Polarization (DNP)

Standard ¹³C-NMR and MRI suffer from inherently low sensitivity due to the low natural abundance (1.1%) and low gyromagnetic ratio of the ¹³C nucleus.[5] Dynamic Nuclear Polarization (DNP) is a technique that overcomes this limitation by dramatically boosting the signal-to-noise ratio (SNR) by over 10,000-fold.[5][9] The process involves polarizing the ¹³C-pyruvate sample at very low temperatures (~1 K) in a high magnetic field.[9] Upon rapid dissolution into a biocompatible solution, this "hyperpolarized" state is temporarily maintained, creating a powerful, injectable imaging agent whose metabolic conversions can be tracked in real-time in vivo.[5]

In Vivo Applications: A Non-Invasive Metabolic Biopsy

Hyperpolarized [2-¹³C]pyruvate allows for the direct, non-invasive assessment of TCA cycle flux in living organisms, including humans.[7][11] Following intravenous injection, the conversion of [2-¹³C]pyruvate into downstream metabolites like [5-¹³C]glutamate can be measured with high temporal resolution.[7][12]

Case Study 1: Cardiac Metabolism and Ischemia In the heart, the Krebs cycle is fundamental to energy production.[7] Studies using hyperpolarized [2-¹³C]pyruvate in perfused hearts have shown that post-ischemia, the production of ¹³C-labeled citrate and glutamate is significantly decreased, while lactate production is elevated. This provides a direct measure of the switch away from oxidative metabolism that is characteristic of ischemic injury.[7] The ability to monitor this shift non-invasively offers profound potential for diagnosing and monitoring treatment for cardiac diseases.

Case Study 2: Brain Energy Metabolism The brain has a high metabolic rate, and disruptions in energy metabolism are central to many neurological disorders. The first studies in humans have demonstrated the feasibility of using hyperpolarized [2-¹³C]pyruvate to map cerebral energy metabolism.[11] Researchers can observe the uptake of [2-¹³C]pyruvate into the brain and its subsequent conversion to [2-¹³C]lactate and [5-¹³C]glutamate, providing novel insights into the metabolic cascades of the TCA cycle in healthy and diseased brains.[11][12]

Experimental Protocols & Methodologies

The following protocols provide a framework for typical in vitro and in vivo experiments. These should be adapted based on the specific cell line, animal model, and available instrumentation.

Protocol 1: In Vitro Metabolic Flux Analysis in Cultured Cells

This protocol outlines the use of Sodium pyruvate-2-¹³C to trace TCA cycle metabolism in adherent cells, with analysis performed by Gas or Liquid Chromatography-Mass Spectrometry (GC/LC-MS).

Objective: To measure the incorporation of the ¹³C label from pyruvate into TCA cycle intermediates.

Materials:

-

Adherent cells of interest (e.g., primary hepatocytes, cancer cell line).

-

Standard cell culture medium and reagents.

-

Glucose- and pyruvate-free DMEM.[10]

-

Sodium pyruvate-2-¹³C (e.g., Cambridge Isotope Laboratories, Inc., CLM-1580).[13]

-

Methanol (LC-MS grade), Chloroform, and Water for extraction.

-

Liquid nitrogen.

Step-by-Step Methodology:

-

Cell Seeding: Plate cells in 6-well plates at a density that will result in ~80-90% confluency on the day of the experiment. Culture under standard conditions.

-

Medium Exchange (Adaptation): One hour before introducing the tracer, aspirate the standard medium and wash cells once with sterile PBS. Add glucose- and pyruvate-free DMEM supplemented with dialyzed serum (if required) and other necessary nutrients (e.g., glutamine). This "starvation" step enhances the uptake and utilization of the subsequently added labeled pyruvate.

-

Tracer Introduction: Prepare fresh labeling medium by dissolving Sodium pyruvate-2-¹³C in the glucose-free DMEM to a final concentration of 1-10 mM. Aspirate the adaptation medium and add the labeling medium to the cells.

-

Incubation: Incubate the cells for a predetermined time course (e.g., 0, 15, 30, 60, 120 minutes) to observe the dynamic labeling of downstream metabolites. For steady-state analysis, a longer incubation (e.g., 6-24 hours) may be required.

-

Metabolite Extraction:

-

Place the culture plate on dry ice to quench all metabolic activity instantly.

-

Add 1 mL of ice-cold 80% methanol to each well.

-

Scrape the cells and collect the cell/methanol mixture into a microcentrifuge tube.

-

Perform three freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete cell lysis.

-

Centrifuge at maximum speed (e.g., >13,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.

-

-

Sample Preparation for MS: Transfer the supernatant (containing metabolites) to a new tube. Dry the extract completely under a stream of nitrogen or using a vacuum concentrator. The dried pellet can be stored at -80°C or reconstituted for analysis.

-

Data Acquisition and Analysis: Reconstitute the sample in an appropriate solvent for your chromatography system. Analyze using GC-MS or LC-MS to separate and detect metabolites. The resulting mass spectra will show mass isotopologue distributions (MIDs) for TCA cycle intermediates (e.g., citrate, malate, glutamate). An increase in the M+1 or M+2 isotopologues of these metabolites over time indicates flux from the [2-¹³C]pyruvate tracer.

Protocol 2: In Vivo Hyperpolarized ¹³C MRI in a Rodent Model

This protocol provides a generalized workflow for an in vivo animal study using hyperpolarized Sodium pyruvate-2-¹³C. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[14]

Step-by-Step Methodology:

-

Agent Preparation: A preparation of [2-¹³C]pyruvic acid is mixed with a stable radical (e.g., OX063 trityl radical) and a gadolinium-based contrast agent.[14] This mixture is inserted into a DNP polarizer.

-

Hyperpolarization: The sample is polarized for 1-2 hours at low temperature and high magnetic field.[14]

-

Dissolution: The hyperpolarized solid is rapidly dissolved using a heated, pressurized sterile buffer to create an injectable solution at a physiological pH (~7.5) and concentration (e.g., 80-100 mM).[14]

-

Animal Handling: A male Sprague-Dawley rat is anesthetized, and a catheter is placed in a tail vein for injection. The animal is positioned within the MR scanner on a heated pad to maintain body temperature.[14]

-

Injection and Acquisition: The hyperpolarized [2-¹³C]pyruvate solution is injected intravenously. Immediately following the injection, rapid ¹³C MR spectroscopy or imaging sequences are initiated to capture the signal from the injected pyruvate and its metabolic products before the hyperpolarized state decays.[15]

-

Data Analysis: The acquired data are processed to generate separate images or spectra for [2-¹³C]pyruvate, [2-¹³C]lactate, and [5-¹³C]glutamate. The ratios of these metabolites (e.g., Glutamate/Pyruvate) can be calculated to provide a quantitative map of regional metabolic activity. Kinetic models can also be applied to estimate the rate constants of metabolic conversion.[12]

Conclusion and Future Outlook

Sodium pyruvate-2-¹³C is a uniquely powerful tool for interrogating mitochondrial metabolism. Its ability to directly and unambiguously trace carbon flux through the TCA cycle sets it apart from other labeled pyruvate substrates.[9] When combined with the revolutionary sensitivity enhancement of hyperpolarization, it enables the non-invasive, real-time visualization of cellular energy production in vivo. This provides researchers and drug developers with an unprecedented window into the metabolic reprogramming that underlies cancer, cardiovascular disease, and neurodegeneration. As the technology becomes more widespread, the application of hyperpolarized [2-¹³C]pyruvate is poised to accelerate the discovery of new diagnostic biomarkers and facilitate the development of novel therapies that target metabolic vulnerabilities.

References

- A Technical Guide to Stable Isotope Labeling in Metabolomics - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4yw4um-JsU7c_Q59cjlyMbRs-pJRFlStP31AjQPlI88JCTQLyPV1kvfQT-ld8SvT98XOpyGdsD_oYrxSmmA8vF28zG1CqlMHS51gdgAJ5lfW_GEaab6ocSf7biCgimhxd3yzEYo6oLhopndHsDCRkSDLBdsGvJZopVlCY08LUwiiVd6kRbEQUdXRwzLcFJ8eSWfveDLTwItA=]

- An In-Depth Technical Guide to Stable Isotope Labeling in Metabolomics - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkC8jyM_PIywiyGoTqDLbmWOyYxZp2BL0NYgHH3G6IHtG9Q0GqOZrOA6GtMKolCCmEuNJGoS5iScACd4xLGlN-0LWOyOp7N-fZfaP9yWJCs2xmctFkdnaU_v_s_8C2aEuvWl8FhC2eh8foR2Na1eHd5H60fSsoc_hXW9CR1sMzkmXDl6YQ2OSCX7LA6b2vxRPJh6p3rQI4AocDwjU-i6awq71i]

- Metabolic analysis of 13C-labeled pyruvate for noninvasive assessment of mitochondrial function - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20649547/]

- Metabolism of [1-13 C] pyruvate. Key metabolic reactions and... - ResearchGate. [URL: https://www.researchgate.net/figure/Metabolism-of-1-13-C-pyruvate-Key-metabolic-reactions-and-conversions-relevant-for-the_fig1_329712773]

- Use of Hyperpolarized [1-13C]Pyruvate and [2-13C]Pyruvate to Probe the Effects of the Anticancer Agent Dichloroacetate on Mitochondrial Metabolism In Vivo in the Normal Rat - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3493721/]

- Sodium pyruvate-2-13C | 87976-70-3 - Benchchem. [URL: https://www.benchchem.com/product/bcp166133]

- Sodium pyruvate (2-¹³C, 99%) | Cambridge Isotope Laboratories, Inc. [URL: https://www.isotope.com/products/clm-1580-pk]

- Principles of stable isotope research – with special reference to protein metabolism - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4501372/]

- 13C-Pyruvate Imaging Reveals Alterations in Glycolysis that Precede c-MYC Induced Tumor Formation and Regression - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3206254/]

- Overview of Stable Isotope Metabolomics - Creative Proteomics. [URL: https://www.creative-proteomics.com/resource/overview-of-stable-isotope-metabolomics.htm]

- 1 Flow of 13 C label from 13 C-labeled glucose into brain metabolites.... - ResearchGate. [URL: https://www.researchgate.net/figure/Flow-of-13-C-label-from-13-C-labeled-glucose-into-brain-metabolites-a-13-C-label-fl_fig1_265434778]

- Use of Hyperpolarized [1-13C]pyruvate and [2-13C]pyruvate to Probe the Effects of the Anticancer Agent Dichloroacetate on Mitochondrial Metabolism in Vivo in the Normal Rat - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22819581/]

- Hyperpolarized sodium 1-[13C]pyruvate - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI. [URL: https://www.ncbi.nlm.nih.gov/books/NBK23595/]

- Application of stable isotope labelling in cell culture experiments: [2-13C]pyruvate as novel and superior substrate for in - ISMRM. [URL: https://archive.ismrm.org/2013/03331.html]

- ¹³C and ²H distribution from labeled glucose in glycolysis and Krebs... - ResearchGate. [URL: https://www.researchgate.net/figure/C-and-H-distribution-from-labeled-glucose-in-glycolysis-and-Krebs-cycle-A-B-C-glucose_fig2_359325988]

- How to optimize cell culture: benefits of Sodium Pyruvate - DC Fine Chemicals. [URL: https://www.dcfinechemicals.

- Real-time assessment of Krebs cycle metabolism using hyperpolarized 13C magnetic resonance spectroscopy - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2890589/]

- First hyperpolarized [2-13C]pyruvate MR studies of human brain metabolism - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6779606/]

- Hyperpolarized [2–13C]pyruvate MR molecular imaging with whole brain coverage - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10449487/]

- Sodium pyruvate-3-13C 13C 99atom 124052-04-6 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/490733]

- Sodium pyruvate solution (S8636) - Product Information Sheet - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/394/s8636/s8636pis.pdf]

- Sodium pyruvate (P5280) - Product Information Sheet - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/339/p5280/p5280pis.pdf]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Metabolic analysis of 13C-labeled pyruvate for noninvasive assessment of mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Hyperpolarized sodium 1-[13C]pyruvate - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Real-time assessment of Krebs cycle metabolism using hyperpolarized 13C magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 13C-Pyruvate Imaging Reveals Alterations in Glycolysis that Precede c-MYC Induced Tumor Formation and Regression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. cds.ismrm.org [cds.ismrm.org]

- 11. First hyperpolarized [2-13C]pyruvate MR studies of human brain metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hyperpolarized [2–13C]pyruvate MR molecular imaging with whole brain coverage - PMC [pmc.ncbi.nlm.nih.gov]

- 13. isotope.com [isotope.com]

- 14. Use of Hyperpolarized [1-13C]Pyruvate and [2-13C]Pyruvate to Probe the Effects of the Anticancer Agent Dichloroacetate on Mitochondrial Metabolism In Vivo in the Normal Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Use of hyperpolarized [1-13C]pyruvate and [2-13C]pyruvate to probe the effects of the anticancer agent dichloroacetate on mitochondrial metabolism in vivo in the normal rat - PubMed [pubmed.ncbi.nlm.nih.gov]

understanding the role of Sodium pyruvate-2-13C in metabolic tracing

An In-Depth Technical Guide: Understanding the Role of Sodium Pyruvate-2-13C in Metabolic Tracing

Introduction: Pyruvate as a Central Hub in Cellular Metabolism

In the intricate network of cellular metabolism, pyruvate stands at a critical crossroads. As the end-product of glycolysis, it represents a pivotal node from which carbon can be directed toward multiple essential pathways.[1] The metabolic fate of pyruvate is dictated by the cell's energetic state, oxygen availability, and biosynthetic requirements.[2][3] It can be converted into acetyl-CoA for oxidation in the tricarboxylic acid (TCA) cycle, carboxylated to oxaloacetate to replenish TCA cycle intermediates (anaplerosis), reduced to lactate during anaerobic conditions, or transaminated to form alanine.[2][4]

Metabolic tracing, or flux analysis, utilizes isotopically labeled substrates to follow the journey of atoms through these complex networks.[5][6] By supplying cells with a nutrient in which a common atom (like 12C) is replaced by its heavier, stable isotope (13C), we can track the incorporation of this label into downstream metabolites.[7] This allows for the quantitative measurement of reaction rates, or fluxes, providing a functional readout of the metabolic state that is often more informative than static metabolite concentrations alone.[6][8]

Sodium pyruvate-2-13C is a particularly powerful tracer because its 13C-label is positioned on the central carbonyl carbon (CH₃-¹³CO-COO⁻). This specific labeling allows researchers to precisely distinguish between the two primary entry points of pyruvate into mitochondrial metabolism: oxidative decarboxylation versus anaplerotic carboxylation. This guide will elucidate the biochemical journey of this labeled carbon, detail the experimental methodologies for its use, and explain the interpretation of the resulting data.

The Biochemical Journey of the 2-13C Label

Once transported into the mitochondrial matrix,[2] Sodium pyruvate-2-13C faces two principal enzymatic fates, each leading to a distinct and traceable labeling pattern in downstream metabolites. The choice between these pathways is a key determinant of cellular phenotype, distinguishing between energy production and biomass synthesis.

Oxidative Decarboxylation via Pyruvate Dehydrogenase (PDH)

Under aerobic conditions, the primary fate of pyruvate is its conversion to acetyl-CoA, catalyzed by the pyruvate dehydrogenase (PDH) complex.[9] This reaction involves the removal of the carboxyl group (C1) as CO₂. Since the label in Sodium pyruvate-2-13C is on the second carbon, it is retained during this process.

-

Reaction: [2-13C]Pyruvate → [2-13C]Acetyl-CoA + CO₂

-

Significance: This labeled acetyl-CoA then enters the TCA cycle by condensing with unlabeled oxaloacetate to form citrate. The 13C label is now at the C2 position of citrate. As this [2-13C]citrate is metabolized through the first turn of the TCA cycle, the label is transferred to the C5 position of α-ketoglutarate and subsequently to the C5 position of glutamate.[10][11] Observing a [5-13C]glutamate signal is therefore a direct indicator of pyruvate flux through PDH and into the TCA cycle for oxidative metabolism.[12]

Anaplerotic Carboxylation via Pyruvate Carboxylase (PC)

Pyruvate carboxylase (PC) catalyzes the ATP-dependent carboxylation of pyruvate to form the four-carbon TCA cycle intermediate, oxaloacetate.[3] This anaplerotic reaction is crucial for replenishing intermediates that are withdrawn from the cycle for the synthesis of biomass, such as amino acids and lipids.[13]

-

Reaction: [2-13C]Pyruvate + CO₂ → [2-13C]Oxaloacetate

-

Significance: The 13C label is retained at the C2 position of oxaloacetate. This [2-13C]oxaloacetate can then be converted to other TCA cycle intermediates like malate and aspartate, which will also carry the label at the C2 position.[14] If this labeled oxaloacetate condenses with unlabeled acetyl-CoA, it forms [5-13C]citrate. The ability to distinguish the labeling patterns originating from PC versus PDH is the cornerstone of using pyruvate tracers to dissect mitochondrial function.[15]

The diagram below illustrates the divergent paths of the 13C label from Sodium pyruvate-2-13C as it enters the TCA cycle.

Caption: General experimental workflow for 13C metabolic tracing.

Protocol 1: Stable Isotope Labeling in Cultured Cells

This protocol outlines the fundamental steps for introducing Sodium pyruvate-2-13C to adherent cells in culture.

Objective: To achieve isotopic steady state, where the fractional enrichment of 13C in intracellular metabolites becomes constant. [8] Materials:

-

Cell culture medium lacking standard sodium pyruvate.

-

Sodium pyruvate-2-13C (Cambridge Isotope Laboratories, Inc. or equivalent).

-

Dialyzed Fetal Bovine Serum (dFBS) to minimize unlabeled pyruvate.

-

Phosphate Buffered Saline (PBS), ice-cold.

-

Liquid nitrogen.

Procedure:

-

Culture Preparation: Seed cells in multi-well plates (e.g., 6-well plates) and grow to the desired confluency (typically 80-90%).

-

Media Formulation: Prepare the labeling medium by supplementing pyruvate-free base medium with dFBS, glutamine, and other necessary components. Finally, add Sodium pyruvate-2-13C to the desired final concentration (e.g., 1-2 mM).

-

Initiate Labeling: Aspirate the standard culture medium from the cells. Gently wash the cells once with pre-warmed PBS.

-

Tracer Introduction: Add the pre-warmed 13C-labeling medium to the cells. Place the plates back into the incubator.

-

Incubation: The labeling duration depends on the pathways of interest. For central carbon metabolism, isotopic steady state is often reached within a few hours. [8]A preliminary time-course experiment (e.g., collecting samples at 0, 1, 2, 4, 8 hours) is essential to determine the optimal labeling time for your specific cell line and conditions.

-

Metabolite Quenching: Proceed immediately to the quenching and extraction protocol.

Protocol 2: Metabolite Quenching and Extraction

This step is critical for preserving the metabolic state of the cells at the time of collection. The goal is to instantly halt all enzymatic activity. [16] Objective: To rapidly stop metabolism and efficiently extract polar metabolites.

Materials:

-

Ice-cold 80% Methanol (-80°C).

-

Liquid nitrogen.

-

Cell scraper.

-

Microcentrifuge tubes.

Procedure:

-

Rapid Quenching: Remove the culture plate from the incubator. Immediately aspirate the labeling medium.

-

Washing (Optional but recommended): Quickly wash the cell monolayer with ice-cold PBS to remove extracellular metabolites. Aspirate the PBS completely.

-

Halting Metabolism: Place the plate on a bed of dry ice or float in a liquid nitrogen bath to flash-freeze the cells.

-

Extraction: Add a pre-chilled (-80°C) extraction solvent, typically 80% methanol (v/v), directly to the frozen cell monolayer (e.g., 1 mL for a 6-well plate).

-

Cell Lysis & Collection: Place the plate on dry ice for 15 minutes to allow for cell lysis. Use a cell scraper to scrape the frozen cell lysate into the methanol.

-

Harvesting: Transfer the cell lysate/methanol slurry to a pre-chilled microcentrifuge tube.

-

Clarification: Centrifuge the tubes at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.

-

Sample Storage: Carefully transfer the supernatant, which contains the polar metabolites, to a new tube. Store immediately at -80°C until analysis by LC-MS or NMR.

Analytical Techniques and Data Interpretation

The extracted metabolites are complex mixtures that require powerful analytical techniques to separate and quantify the incorporation of 13C. The two primary methods are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. [5]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the most common technique for metabolic tracing due to its high sensitivity and throughput. [17]It measures the mass-to-charge ratio of ions, allowing it to distinguish between unlabeled metabolites and their 13C-labeled isotopologues.

-

How it Works: The LC separates the metabolites in the extract over time. As each metabolite elutes, it is ionized and enters the mass spectrometer, which measures the abundance of each isotopologue (e.g., M+0 for the unlabeled molecule, M+1 for the molecule with one 13C, M+2 with two 13C, etc.). [18]* Data Output: The primary output is a Mass Distribution Vector (MDV) or Mass Isotopomer Distribution (MID) for each metabolite. [19]This vector represents the fractional abundance of each isotopologue.

-

Interpretation: The MDV of TCA cycle intermediates reveals the relative contributions of different pathways. For example, using Sodium pyruvate-2-13C:

-

PDH Activity: Leads to the formation of [2-13C]Acetyl-CoA, which generates M+2 citrate upon entering the TCA cycle.

-

PC Activity: Leads to the formation of [2-13C]Oxaloacetate, which generates M+1 malate , M+1 aspartate , and M+1 citrate (after condensation with unlabeled acetyl-CoA).

-

| Metabolite | Primary Entry Route | Expected 13C Isotopologue (from [2-13C]Pyruvate) | Interpretation |

| Citrate | PDH | M+2 | Indicates flux of pyruvate to acetyl-CoA. |

| Citrate | PC | M+1 | Indicates anaplerotic flux of pyruvate to oxaloacetate. |

| Malate | PC | M+1 | Direct measure of pyruvate carboxylase activity. [13] |

| Aspartate | PC | M+1 | Surrogate for oxaloacetate labeling. [13] |

| Glutamate | PDH (1st Turn) | M+2 | Indicates completion of the first turn of the TCA cycle from pyruvate-derived acetyl-CoA. [10] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While less sensitive than MS, NMR offers the unique advantage of resolving the specific position of the 13C label within a molecule (positional isotopomers). [20][21]

-

How it Works: NMR detects the magnetic properties of atomic nuclei. 13C-NMR can directly detect the labeled carbons, while more advanced techniques like 2D 1H-13C HSQC can identify protons attached to 13C carbons, providing unambiguous positional information. [22][23]* Data Output: NMR spectra show distinct peaks for each carbon in a molecule, allowing for the quantification of 13C enrichment at specific atomic positions.

-

Interpretation: For Sodium pyruvate-2-13C, NMR can definitively confirm that the label in glutamate is at the C5 position (indicating PDH flux) or that the label in malate is at the C2 position (indicating PC flux). This level of detail is invaluable for complex flux modeling and validating pathway activity. [15][24]

Conclusion: A Powerful Tool for Mechanistic Insight

Sodium pyruvate-2-13C is a versatile and informative tracer for dissecting central carbon metabolism. Its unique labeling position enables the simultaneous assessment of oxidative metabolism (PDH) and anaplerosis (PC), providing deep insights into the metabolic decisions that govern cell fate. By combining carefully designed labeling experiments with high-resolution analytical techniques like LC-MS and NMR, researchers can quantify metabolic fluxes and uncover the mechanisms underlying physiological and pathological states. This knowledge is fundamental for identifying metabolic vulnerabilities in diseases like cancer and for developing novel therapeutic strategies that target cellular metabolism.

References

-

13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. PubMed Central. Available at: [Link]

-

State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. PubMed Central. Available at: [Link]

-

Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). National Institutes of Health. Available at: [Link]

-

Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. PubMed Central. Available at: [Link]

-

The Metabolic Fates of Pyruvate in Normal and Neoplastic Cells. PubMed Central. Available at: [Link]

-

Pyruvate Metabolism | Pathway. PubChem. Available at: [Link]

-

Production of hyperpolarized 13CO2 from [1-13C]pyruvate in perfused liver does reflect total anaplerosis but is not a reliable biomarker of glucose production. PubMed. Available at: [Link]

-

Pyruvic acid. Wikipedia. Available at: [Link]

-

USMLE Biochemistry Breakdown - Pyruvate Pathways. YouTube. Available at: [Link]

-

Practical Guidelines for 13 C-Based NMR Metabolomics. Springer Nature. Available at: [Link]

-

Fate of Pyruvate. Chemistry LibreTexts. Available at: [Link]

-

Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. ACS Publications. Available at: [Link]

-

Dynamic 13C Labeling of Fast Turnover Metabolites for Analysis of Metabolic Fluxes and Metabolite Channeling. PubMed. Available at: [Link]

-

Flux through hepatic pyruvate carboxylase and phosphoenolpyruvate carboxykinase detected by hyperpolarized 13C magnetic resonance. PNAS. Available at: [Link]

-

13C NMR spectroscopy applications to brain energy metabolism. PubMed Central. Available at: [Link]

-

13C Metabolic Flux Analysis Indicates Endothelial Cells Attenuate Metabolic Perturbations by Modulating TCA Activity. MDPI. Available at: [Link]

-

Metabolic networks in motion: 13C-based flux analysis. PubMed Central. Available at: [Link]

-

Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. PubMed Central. Available at: [Link]

-

Metabolic profiling by 13C-NMR spectroscopy: [1,2-13C2]glucose reveals a heterogeneous metabolism in human leukemia T cells. PubMed. Available at: [Link]

-

A roadmap for interpreting 13C metabolite labeling patterns from cells. Vanderbilt University. Available at: [Link]

-

Sample Preparation and Data Analysis for NMR-Based Metabolomics. PubMed. Available at: [Link]

-

NMR Spectroscopy for Metabolomics Research. Semantic Scholar. Available at: [Link]

-

Limitations of detection of anaplerosis and pyruvate cycling from metabolism of [1-13C] acetate. PubMed Central. Available at: [Link]

-

Time-dependence of the contribution of pyruvate carboxylase versus pyruvate dehydrogenase to rat brain glutamine labelling from [1-(13) C]glucose metabolism. PubMed. Available at: [Link]

-

Measurements of the anaplerotic rate in the human cerebral cortex using 13C magnetic resonance spectroscopy and [1-13C] and [2-13C] glucose. National Institutes of Health. Available at: [Link]

-

First hyperpolarized [2-13C]pyruvate MR studies of human brain metabolism. PubMed Central. Available at: [Link]

-

Sample preparation and data analysis for NMR-based metabolomics. Penn State University. Available at: [Link]

-

Sample preparation in metabolomics. University of Florida. Available at: [Link]

-

A roadmap for interpreting 13C metabolite labeling patterns from cells. PubMed Central. Available at: [Link]

-

13C-Pyruvate labeling pattern from [2-13C]glucose by recycling PPP... ResearchGate. Available at: [Link]

-

Volumetric Spiral Chemical Shift Imaging of Hyperpolarized [2-13C]Pyruvate in a Rat C6 Glioma Model. PubMed Central. Available at: [Link]

-

Probing human heart TCA cycle metabolism and response to glucose load using hyperpolarized [2-13 C]pyruvate MRS. PubMed. Available at: [Link]

-

Use of Hyperpolarized [1-13C]Pyruvate and [2-13C]Pyruvate to Probe the Effects of the Anticancer Agent Dichloroacetate on Mitochondrial Metabolism In Vivo in the Normal Rat. National Institutes of Health. Available at: [Link]

-

Metabolomics and isotope tracing. PubMed Central. Available at: [Link]

-

A simplified schematic overview of expected labeling patterns after... ResearchGate. Available at: [Link]

-

Stable Isotopes for Tracing Cardiac Metabolism in Diseases. Frontiers. Available at: [Link]

-

Assays of Pyruvate Dehydrogenase Complex and Pyruvate Carboxylase Activity. ResearchGate. Available at: [Link]

-

13C NMR Metabolomics: Applications at Natural Abundance. ACS Publications. Available at: [Link]

-

Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis. PubMed Central. Available at: [Link]

-

Application of stable isotope labelling in cell culture experiments: [2-13C]pyruvate as novel and superior substrate for in. ISMRM. Available at: [Link]

Sources

- 1. Pyruvic acid - Wikipedia [en.wikipedia.org]

- 2. The Metabolic Fates of Pyruvate in Normal and Neoplastic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyruvate Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 6. Metabolic networks in motion: 13C-based flux analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. First hyperpolarized [2-13C]pyruvate MR studies of human brain metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Volumetric Spiral Chemical Shift Imaging of Hyperpolarized [2-13C]Pyruvate in a Rat C6 Glioma Model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Probing human heart TCA cycle metabolism and response to glucose load using hyperpolarized [2-13 C]pyruvate MRS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. Time-dependence of the contribution of pyruvate carboxylase versus pyruvate dehydrogenase to rat brain glutamine labelling from [1-(13) C]glucose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Dynamic 13C Labeling of Fast Turnover Metabolites for Analysis of Metabolic Fluxes and Metabolite Channeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 19. vanderbilt.edu [vanderbilt.edu]

- 20. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 13C NMR spectroscopy applications to brain energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Sample Preparation and Data Analysis for NMR-Based Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 24. Measurements of the anaplerotic rate in the human cerebral cortex using 13C magnetic resonance spectroscopy and [1-13C] and [2-13C] glucose - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Core Principles of 13C-Labeled Pyruvate in NMR Spectroscopy

Introduction: A New Window into Real-Time Metabolism

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular analysis, providing unparalleled insight into the structure and dynamics of chemical compounds. However, when applied to the study of in-vivo metabolism, particularly using the stable carbon-13 (¹³C) isotope, its utility has historically been hampered by a fundamental limitation: exceedingly low sensitivity.[1][2] The low natural abundance of ¹³C (1.1%) and its smaller gyromagnetic ratio compared to protons result in signals that are too weak for real-time metabolic tracking in living systems.[2]

This guide delves into the transformative technology that shattered this sensitivity barrier: hyperpolarization . Specifically, we will explore the principles and applications of hyperpolarized [1-¹³C]pyruvate, a non-radioactive probe that has revolutionized our ability to visualize and quantify metabolic pathways in vivo. By leveraging a technique known as dissolution Dynamic Nuclear Polarization (d-DNP), the NMR signal from ¹³C-pyruvate can be enhanced by more than 10,000-fold, turning a previously impossible measurement into a powerful tool for researchers, clinicians, and drug developers.[3][4][5][6] This technology provides a direct, real-time view of cellular metabolism, offering profound insights into the biochemical underpinnings of health and disease.

Part 1: The Physics of Hyperpolarization - From Near-Zero to Hero

To appreciate the significance of hyperpolarized ¹³C-pyruvate, one must first understand the concept of nuclear spin polarization. In a conventional NMR experiment, the sample is placed in a strong magnetic field. The nuclear spins of the target atoms, like ¹³C, align either with or against this field. A tiny excess of spins aligns with the field, governed by the Boltzmann distribution. This fractional, equilibrium polarization is minuscule—on the order of parts per million—and is the source of the inherently weak NMR signal.[7]

Dissolution Dynamic Nuclear Polarization (d-DNP) is a physical process designed to dramatically increase this polarization far beyond its thermal equilibrium state.[8]

The DNP Process: A Step-by-Step Causality

The core principle of DNP is to transfer the very high polarization of electron spins to the nuclear spins of ¹³C. This is achieved through a precise, multi-stage process:

-

Sample Formulation: The process begins with a carefully prepared sample. Typically, [1-¹³C]pyruvic acid is mixed with a stable organic radical, which serves as a source of highly polarizable unpaired electrons (e.g., the trityl radical OXO63), all within a glass-forming solvent that ensures a homogenous solid matrix upon freezing.[5][7][9]

-

Cryogenic Cooling & Magnetic Alignment: This formulation is placed in a specialized apparatus called a "polarizer." Here, it is cooled to cryogenic temperatures (around 1 Kelvin) within a strong magnetic field (typically 3 to 5 Tesla).[5][8][10] At this extreme state, the electron spins of the radical become almost completely polarized (>99%).

-

Microwave-Induced Polarization Transfer: The key step involves irradiating the frozen sample with microwaves at a frequency specifically tuned to the electron spin resonance. This microwave energy facilitates the transfer of the near-perfect polarization from the electrons to the nearby ¹³C nuclei of the pyruvate molecules.[5][7][8] This process is slow, often requiring 1 to 3 hours to reach maximum nuclear polarization.[5][9]

-

Rapid Dissolution: Once the ¹³C nuclei are "hyperpolarized," the solid sample is rapidly dissolved using a sterile, superheated aqueous buffer.[8][10][11] This transforms the frozen pellet into a liquid, injectable solution at a physiologically compatible temperature and pH in a matter of seconds.

-

A Fleeting State of High Signal: The resulting solution contains ¹³C-pyruvate with a nuclear polarization of 20-40% or higher—an enhancement of 10,000 to 100,000 times over its thermal equilibrium state.[3][4][9][12] This hyperpolarized state is transient and decays back to equilibrium with a time constant known as the T1 relaxation time (typically 40-80 seconds for [1-¹³C]pyruvate).[4][11] This finite window is why the subsequent injection and data acquisition must be performed with extreme speed and efficiency.

Part 2: [1-¹³C]Pyruvate - A Central Hub for Metabolic Inquiry

Pyruvate is the end-product of glycolysis and stands at a critical intersection of major metabolic pathways, making it an ideal substrate for metabolic imaging.[5][6] The specific labeling of the C1 carbon ([1-¹³C]pyruvate) is a deliberate and crucial experimental choice. The fate of this labeled carbon atom can be tracked by ¹³C NMR spectroscopy as pyruvate is converted into various downstream metabolites.

Key Metabolic Fates of [1-¹³C]Pyruvate:

Upon entering a cell, hyperpolarized [1-¹³C]pyruvate is rapidly metabolized, and its labeled carbon appears in several key products, each with a unique chemical shift in the ¹³C NMR spectrum:

-

Conversion to [1-¹³C]Lactate: Catalyzed by the enzyme lactate dehydrogenase (LDH), this is often the most prominent metabolic conversion observed, particularly in cancer cells.[5][6][13][14] Many tumors exhibit high rates of glycolysis even in the presence of oxygen (the "Warburg effect"), leading to significant lactate production.[5][13] The detection of a high [1-¹³C]lactate signal is therefore a powerful biomarker of this altered metabolic state.[9]

-

Conversion to [1-¹³C]Alanine: Through the action of alanine transaminase (ALT), the ¹³C label can be incorporated into alanine. This provides insight into amino acid metabolism and nitrogen balance within the cell.[5][12]

-

Entry into the TCA Cycle via PDH: Pyruvate dehydrogenase (PDH) converts pyruvate to acetyl-CoA, which then enters the Tricarboxylic Acid (TCA) cycle for oxidative phosphorylation. In this reaction, the C1 carbon of pyruvate is cleaved off and released as ¹³CO₂.[15] In the bloodstream and tissues, this ¹³CO₂ rapidly hydrates to form [¹³C]bicarbonate (H¹³CO₃⁻), which is readily detectable by ¹³C NMR.[5][15] The bicarbonate signal serves as a direct readout of PDH flux and mitochondrial activity.

The strategic placement of the label at the C1 position allows for the simultaneous and distinct measurement of flux through these competing pathways within seconds of substrate administration.

Part 3: Experimental Protocol & Data Acquisition

A successful hyperpolarized ¹³C experiment is a race against time, demanding a tightly integrated and validated workflow from polarization to data acquisition.

Standard Operating Procedure: An Overview

| Step | Action | Key Considerations & Causality | Typical Duration |

| 1 | Sample Preparation & Polarization | A sterile fluid path containing [1-¹³C]pyruvic acid and a trityl radical is loaded into the DNP polarizer.[9] The system is cooled and subjected to microwave irradiation. | 2-3 hours |

| 2 | Quality Control (Pre-dissolution) | The solid-state polarization level is measured. This step is crucial to ensure that a sufficient signal enhancement has been achieved before proceeding. | 5 minutes |

| 3 | Dissolution & Neutralization | The hyperpolarized solid is rapidly dissolved in a heated, sterile buffer containing a neutralizing base. The final solution must be at a physiological pH and temperature.[9] | ~10 seconds |

| 4 | Transfer & Injection | The hyperpolarized solution is swiftly transported to the MR scanner and administered to the subject via intravenous (IV) injection.[5] Minimizing delay is critical to preserve polarization. | < 30 seconds |

| 5 | MR Data Acquisition | Dynamic ¹³C MR data acquisition begins concurrently with or immediately following the injection to capture the arrival of pyruvate and the subsequent formation of its metabolic products.[4][16] | 1-4 minutes |

NMR/MRI Acquisition: Capturing the Dynamic Signal

Acquiring data from the transiently hyperpolarized signal requires specialized hardware and intelligent pulse sequence design.

-

Hardware Requirements: Clinical and preclinical MR systems must be equipped with hardware capable of transmitting and receiving radiofrequency (RF) signals at the ¹³C Larmor frequency. This includes multinuclear amplifiers and specialized, dual-tuned RF coils that can handle both ¹H (for anatomical imaging and setup) and ¹³C frequencies.[16][17]

-

Pulse Sequence Design: The goal is to acquire spatially and spectrally resolved data as quickly as possible.

-

Spectroscopic Imaging (CSI): Often used in preclinical settings, CSI provides a full ¹³C spectrum for each voxel, but can be relatively slow.[13]

-

Metabolite-Specific Imaging: For clinical applications, faster techniques are essential. Sequences like spectral-spatial echo-planar imaging (spspEPI) use RF pulses that selectively excite only the frequencies of interest (e.g., pyruvate and lactate), allowing for much faster imaging.[13]

-

-

The Flip Angle Strategy (A Self-Validating System): A critical aspect of sequence design is managing the hyperpolarized magnetization. Each RF pulse "uses up" a fraction of the signal. To preserve the signal from the abundant injected pyruvate substrate for as long as possible, it is excited with a very small flip angle (e.g., 4-15°).[13][18] Conversely, the metabolic products (lactate, alanine, bicarbonate), which are present at much lower concentrations, are excited with a larger flip angle (e.g., 25-40°) to maximize their detectable signal at each time point.[13][18] This variable flip angle approach is a self-validating system that optimizes the signal-to-noise ratio (SNR) for both substrate and products throughout the dynamic scan.

Part 4: Data Interpretation and Quantitative Analysis

The raw output of a hyperpolarized ¹³C experiment is a time-series of spectra or images. Proper analysis extracts quantitative biomarkers that reflect the underlying metabolic activity.

From Raw Spectra to Metabolic Insight

The acquired data reveals several peaks corresponding to [1-¹³C]pyruvate and its downstream metabolites, each distinguished by its unique chemical shift.[12][15][19] The area under each peak is proportional to the amount of the respective metabolite in the tissue at that point in time.

Quantitative Metrics

Two primary methods are used to quantify metabolic activity:

-

Metabolite Ratios: The simplest and most common approach is to calculate the ratio of the integrated signal (Area Under the Curve, AUC) of a product to that of the substrate. The lactate-to-pyruvate ratio ([¹³C]Lactate AUC / [¹³C]Pyruvate AUC) is a robust biomarker that provides a snapshot of glycolytic activity.[4][5] It has been repeatedly shown to be elevated in cancerous tissues compared to healthy tissue.[5]

-

Kinetic Modeling: A more sophisticated analysis involves fitting the dynamic signal curves of the substrate and products to a mathematical model of metabolic exchange.[13][14][20] This approach can account for substrate delivery, T1 decay, and RF pulse effects to calculate an apparent rate constant for the metabolic conversion, most notably the pyruvate-to-lactate conversion rate (kPL).[13][14][21] This provides a more direct measure of metabolic flux.

Quantitative Data Summary

| Parameter | [1-¹³C]Pyruvate | [1-¹³C]Lactate | [1-¹³C]Alanine | [¹³C]Bicarbonate |

| Typical Chemical Shift (at 3T) | ~171 ppm | ~183 ppm | ~177 ppm | ~161 ppm |

| Typical T1 Relaxation Time | ~48 s[14] | ~28 s[14] | Varies | Varies |

| Example kPL in Tumor | N/A | 0.045 s⁻¹[16] | N/A | N/A |

| Example kPL in Normal Tissue | N/A | 0.009 - 0.016 s⁻¹[16] | N/A | N/A |

A Critical Consideration: The Role of Transporters

It is a crucial point of scientific integrity to understand what is actually being measured. While it is tempting to attribute the pyruvate-to-lactate conversion rate solely to the activity of the LDH enzyme, the reality is more complex. The overall measured flux is a multi-step process that includes:

-

Delivery of pyruvate to the tissue via blood flow.

-

Transport of pyruvate across the cell membrane.

-

Intracellular enzymatic conversion.

Recent authoritative studies have demonstrated that the transport of pyruvate into the cell, primarily mediated by Monocarboxylate Transporters (MCTs, particularly MCT1), can be the rate-limiting step in the overall observed conversion to lactate.[22] Therefore, the hyperpolarized ¹³C-pyruvate experiment should be interpreted as a functional readout of the entire pathway from transport to conversion, not just enzymatic activity alone.

Part 5: Applications in Oncology and Drug Development

The ability to non-invasively map key metabolic pathways in real-time has profound implications, most notably in the field of oncology.

-

Cancer Detection and Characterization: Hyperpolarized ¹³C MRI can differentiate cancerous tissue from healthy tissue based on its elevated lactate production.[1][5][6] Studies in prostate, brain, and breast cancer have shown that higher-grade, more aggressive tumors often exhibit a higher lactate-to-pyruvate ratio.[4][16][23][24]

-

Early Assessment of Treatment Response: Perhaps the most powerful application is in monitoring therapeutic response. A successful therapy that targets a cell's metabolism will disrupt its ability to convert pyruvate to lactate. This change can be detected by hyperpolarized ¹³C MRI within hours or days of starting treatment, long before any change in tumor size would be visible on conventional anatomical imaging (e.g., CT or standard MRI).[5][9][16] This provides a rapid, non-invasive pharmacodynamic biomarker, allowing clinicians to determine if a treatment is working and enabling a switch to a more effective therapy if it is not.

-

Guiding Drug Development: In drug development, this technique allows researchers to confirm that a novel therapeutic is engaging its intended metabolic target in vivo. By measuring changes in metabolic flux, developers can optimize dosing and gain crucial evidence of biological activity early in the preclinical and clinical trial process.[5][21]

Beyond oncology, this technology is being actively explored for applications in cardiology (assessing myocardial metabolism), neurology (probing brain energy metabolism), and metabolic diseases of the liver and kidney.[3][18][23][24][25]

Conclusion and Future Outlook

Hyperpolarized ¹³C-pyruvate NMR and MRI represent a paradigm shift in metabolic research. By overcoming the fundamental sensitivity limitations of ¹³C NMR, this technology provides a safe, non-radioactive method to visualize and quantify dynamic metabolic processes in living systems. Its ability to provide early and specific readouts of metabolic function has established it as a transformative tool for cancer research, with a clear path toward broader clinical translation for improved diagnosis and personalized treatment strategies.[23][26][27] As the technology matures and new hyperpolarized probes are developed, we will continue to unlock unprecedented insights into the complex metabolic networks that govern life.

References

-

Nelson, S. J., et al. (2018). Metabolic Imaging of the Human Brain with Hyperpolarized 13C Pyruvate Demonstrates 13C Lactate Production in Brain Tumor Patients. PubMed Central. [Link]

-

Nelson, S. J., et al. (2013). Metabolic Imaging of Patients with Prostate Cancer Using Hyperpolarized [1-¹³C]Pyruvate. Science Translational Medicine. [Link]

-

Park, I., et al. (2018). Metabolic Imaging of the Human Brain with Hyperpolarized 13C Pyruvate Demonstrates 13C Lactate Production in Brain Tumor Patients. Cancer Research. [Link]

-

Gutte, H., et al. (2015). The use of dynamic nuclear polarization ¹³C-pyruvate MRS in cancer. American Journal of Nuclear Medicine and Molecular Imaging. [Link]

-

Keshari, K. R., et al. (2023). Metabolite-Specific Echo Planar Imaging for Preclinical Studies with Hyperpolarized 13 C-Pyruvate MRI. MDPI. [Link]

-

Park, I., et al. (2018). Metabolic Imaging of the Human Brain with Hyperpolarized 13C Pyruvate Demonstrates 13C Lactate Production in Brain Tumor Patients. Cancer Research. [Link]

-

Keshari, K. R., et al. (2025). Clinical Translation of Hyperpolarized 13C Metabolic Probes for Glioma Imaging. American Journal of Neuroradiology. [Link]

-

Lee, J., et al. (2022). Clinical translation of hyperpolarized 13 C pyruvate and urea MRI for simultaneous metabolic and perfusion imaging. Magnetic Resonance in Medicine. [Link]

-

Kou, T., et al. (2013). Effect of ¹³C enrichment in the glassing matrix on dynamic nuclear polarization of [1-¹³C]pyruvate. Journal of Magnetic Resonance. [Link]

-

Kurhanewicz, J., et al. (2019). Hyperpolarized 13C MRI: Path to Clinical Translation in Oncology. Neoplasia. [Link]

-

Le, Page, et al. (2014). Quantification of in vivo metabolic kinetics of hyperpolarized pyruvate in rat kidneys using dynamic 13C MRSI. Magnetic Resonance in Medicine. [Link]

-

Meyer, W., et al. (2011). Dynamic polarization of 13C nuclei in solid 13C labeled pyruvic acid. Nuclear Instruments and Methods in Physics Research Section A. [Link]

-

Rider, O. J., & Tyler, D. J. (2013). Biomedical Applications of the Dynamic Nuclear Polarization and Parahydrogen Induced Polarization Techniques for Hyperpolarized ¹³C MR Imaging. Journal of Magnetic Resonance. [Link]

-

Kurhanewicz, J. (2016). Translation of hyperpolarized 13C imaging to the clinic. Cancer Research. [Link]

-

Rogers, S., et al. (2017). ¹³C spectra of hyperpolarized 2-¹³C-pyruvate-d3 and 2-¹³C-lactate-d3 at high and low field. ResearchGate. [Link]

-

Granlund, K. L., et al. (2020). Hyperpolarized [1-¹³C]pyruvate-to-[1-¹³C]lactate conversion is rate-limited by monocarboxylate transporter-1 in the plasma membrane. Proceedings of the National Academy of Sciences. [Link]

-

Harris, T., et al. (2012). Comparison of Kinetic Models for Analysis of Pyruvate-to-Lactate Exchange by Hyperpolarized ¹³C NMR. NMR in Biomedicine. [Link]

-

Rodrigues, T. B., et al. (2014). ¹H-NMR and Hyperpolarized ¹³C-NMR Assays of Pyruvate-Lactate Exchange: a comparative study. NMR in Biomedicine. [Link]

-

Antoniewicz, M. R. (2018). A Guide to ¹³C Metabolic Flux Analysis for the Cancer Biologist. Experimental & Molecular Medicine. [Link]

-

Gutte, H., et al. (2015). The use of dynamic nuclear polarization 13C-pyruvate MRS in cancer. American Journal of Nuclear Medicine and Molecular Imaging. [Link]

-

Valette, J. (2017). Experimental strategies for in vivo ¹³C NMR spectroscopy. Journal of Neuroscience Research. [Link]

-

Rodrigues, T. B., et al. (2013). ¹H NMR and hyperpolarized ¹³C NMR assays of pyruvate-lactate: a comparative study. NMR in Biomedicine. [Link]

-

Chaumeil, M. M., et al. (2011). Hyperpolarized ¹³C magnetic resonance metabolic imaging: application to brain tumors. Neuro-Oncology. [Link]

-

Sriram, R., et al. (2014). Hyperpolarized ¹³C-Pyruvate Magnetic Resonance Reveals Rapid Lactate Export in Metastatic Renal Cell Carcinomas. Cancer Research. [Link]

-

de Graaf, R. A., et al. (2011). State of the art direct ¹³C and indirect ¹H-[¹³C] NMR spectroscopy in vivo. A practical guide. NMR in Biomedicine. [Link]

-

Woitek, R., et al. (2020). The use of hyperpolarised ¹³C-MRI in clinical body imaging to probe cancer metabolism. The British Journal of Radiology. [Link]

-

Le, Page, et al. (2015). Quantification of in vivo metabolic kinetics of hyperpolarized pyruvate in rat kidneys using dynamic 13C MRSI. ResearchGate. [Link]

-

Schmidt, A., et al. (2017). ¹³C NMR spectra upon injection of hyperpolarized 1-¹³C-pyruvate-d3 into... ResearchGate. [Link]

-

Zhang, J., et al. (2022). ¹³C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience. [Link]

-

Sauer, U. (2006). Metabolic networks in motion: ¹³C-based flux analysis. Molecular Systems Biology. [Link]

-

Mishkovsky, M., et al. (2012). Chemistry and biochemistry of ¹³C hyperpolarized magnetic resonance using dynamic nuclear polarization. Journal of Cerebral Blood Flow & Metabolism. [Link]

-

Chaumeil, M. M., et al. (2016). Acquisition and quantification pipeline for in vivo hyperpolarized ¹³C magnetic resonance spectroscopy. Magnetic Resonance in Medicine. [Link]

-

Schroeder, M. A., et al. (2008). Hyperpolarized ¹³C allows a direct measure of flux through a single enzyme-catalyzed step by NMR. Proceedings of the National Academy of Sciences. [Link]

-

Lee, B., et al. (2021). Dynamic ¹³C MR spectroscopy as an alternative to imaging for assessing cerebral metabolism using hyperpolarized pyruvate in humans. Magnetic Resonance in Medicine. [Link]

-

Liu, Y., et al. (2022). Development of Specialized Magnetic Resonance Acquisition Techniques for Human HP [¹³C,¹⁵N₂]Urea + [1-¹³C]Pyruvate Simultaneous... eScholarship.org. [Link]

-

de Feyter, H. M., et al. (2012). In vivo ¹³C NMR spectroscopy at 14.1 T Introduction. ISMRM. [Link]

-

Simpson, A. J., & Brown, S. A. (2018). In-Vivo NMR Spectroscopy: A Powerful and Complimentary Tool for Understanding Environmental Toxicity. Environmental Science & Technology. [Link]

-

de Graaf, R. A., et al. (2017). In Vivo ¹³C Magnetic Resonance Spectroscopy and Metabolic Modeling: Methodology. ResearchGate. [Link]

-

Chen, A. P., et al. (2021). Consensus recommendations for hyperpolarized [1‐ ¹³C]pyruvate MRI multi‐center human studies. Magnetic Resonance in Medicine. [Link]

-

Ardenkjær-Larsen, J. H. (2016). Hyperpolarized ¹³C metabolic imaging using dissolution dynamic nuclear polarization. Stanford University. [Link]

-

Smith, T. A., et al. (2022). In vivo magnetic resonance spectroscopy of hyperpolarized [1-¹³C]pyruvate and proton density fat fraction in a guinea pig model. Journal of Magnetic Resonance Imaging. [Link]

-

Dumez, J. N., et al. (2022). Inversion of Hyperpolarized ¹³C NMR Signals through Cross-Correlated Cross-Relaxation in Dissolution DNP Experiments. The Journal of Physical Chemistry B. [Link]

-

Dumez, J. N., et al. (2022). Inversion of Hyperpolarized 13C NMR Signals through Cross-Correlated Cross-Relaxation in Dissolution DNP Experiments. The Journal of Physical Chemistry B. [Link]

-

Ohliger, M. A., & Larson, P. E. Z. (2015). Hyperpolarized 13C MRI: State of the Art and Future Directions. Radiology. [Link]

-

Marco-Rius, I., et al. (2019). First hyperpolarized [2-¹³C]pyruvate MR studies of human brain metabolism. Magnetic Resonance in Medicine. [Link]

-

Roy, S., et al. (2015). ¹³C NMR spectra of 13.5 mM hyperpolarized [1,2-¹³C₂]pyruvate in... ResearchGate. [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Chemistry and biochemistry of 13C hyperpolarized magnetic resonance using dynamic nuclear polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolic Imaging of the Human Brain with Hyperpolarized 13C Pyruvate Demonstrates 13C Lactate Production in Brain Tumor Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic Imaging of Patients with Prostate Cancer Using Hyperpolarized [1-13C]Pyruvate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The use of dynamic nuclear polarization 13C-pyruvate MRS in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Effect of 13C enrichment in the glassing matrix on dynamic nuclear polarization of [1-13C]pyruvate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biomedical Applications of the Dynamic Nuclear Polarization and Parahydrogen Induced Polarization Techniques for Hyperpolarized 13C MR Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. bridge12.com [bridge12.com]

- 11. web.stanford.edu [web.stanford.edu]

- 12. bridge12.com [bridge12.com]

- 13. mdpi.com [mdpi.com]

- 14. Comparison of Kinetic Models for Analysis of Pyruvate-to-Lactate Exchange by Hyperpolarized 13C NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. aacrjournals.org [aacrjournals.org]

- 17. Consensus recommendations for hyperpolarized [1‐ 13C]pyruvate MRI multi‐center human studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Acquisition and quantification pipeline for in vivo hyperpolarized 13C magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Quantification of in vivo metabolic kinetics of hyperpolarized pyruvate in rat kidneys using dynamic 13C MRSI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. 1H-NMR and Hyperpolarized 13C-NMR Assays of Pyruvate-Lactate Exhange: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pnas.org [pnas.org]

- 23. Clinical Translation of Hyperpolarized 13C Metabolic Probes for Glioma Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. The use of hyperpolarised 13C-MRI in clinical body imaging to probe cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Hyperpolarized 13C MRI: State of the Art and Future Directions. | Semantic Scholar [semanticscholar.org]

- 26. Clinical translation of hyperpolarized 13 C pyruvate and urea MRI for simultaneous metabolic and perfusion imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. cruk.cam.ac.uk [cruk.cam.ac.uk]

Unraveling Cellular Respiration: A Technical Guide to the Applications of Sodium Pyruvate-2-13C

This guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the applications of Sodium pyruvate-2-13C in the study of cellular respiration. We will move beyond simple protocols to explore the underlying principles and experimental design considerations that are crucial for robust and insightful metabolic research.

Introduction: The Power of Stable Isotopes in Metabolic Analysis

Cellular respiration is a complex network of biochemical reactions essential for life. To truly understand this network, we need to trace the flow of molecules, or metabolic flux, through its intricate pathways. Stable isotope tracers, like 13C-labeled molecules, are indispensable tools for this purpose.[1] By replacing a standard carbon-12 atom with a heavier, non-radioactive carbon-13 isotope, we can follow the journey of a specific molecule and its metabolic products.

Sodium pyruvate holds a central position in metabolism, linking glycolysis to the tricarboxylic acid (TCA) cycle.[2] The specific labeling of pyruvate at the second carbon position (C2) with 13C offers unique advantages for interrogating mitochondrial metabolism, making Sodium pyruvate-2-13C a powerful probe for cellular respiration studies.[3][4]

Why the C2 Position Matters: A Strategic Choice for Tracing Mitochondrial Metabolism

The choice of labeling position on pyruvate is a critical experimental decision. While [1-13C]pyruvate is widely used, its 13C label is lost as 13CO2 during the pyruvate dehydrogenase (PDH) reaction, the gateway to the TCA cycle.[3] This prevents direct tracking of the carbon backbone into subsequent mitochondrial pathways.

In contrast, the 13C label on Sodium pyruvate-2-13C is retained on the acetyl-CoA molecule produced by PDH.[3][5][6] This allows for the direct tracing of the carbon atom as it enters the TCA cycle and is incorporated into various intermediates, providing a clearer picture of mitochondrial activity.[7][8]

Core Applications of Sodium Pyruvate-2-13C

Tracing the Tricarboxylic Acid (TCA) Cycle with Precision

Sodium pyruvate-2-13C is an exceptional tool for dissecting the TCA cycle. The 13C label from [2-13C]pyruvate enters the cycle as [2-13C]acetyl-CoA. Through successive turns of the cycle, this label is incorporated into various intermediates, allowing for the assessment of their synthesis and turnover.

Key Measurable Outputs:

-

[5-13C]glutamate: A key indicator of TCA cycle activity, as the label from [2-13C]acetyl-CoA is transferred to α-ketoglutarate and subsequently to glutamate.[3]

-

[1-13C]acetylcarnitine: Reflects the activity of carnitine acetyltransferase and can serve as a buffer for acetyl-CoA pools.[5][6]

-

Labeling patterns in other TCA intermediates: Detailed analysis of the mass isotopologue distribution in citrate, succinate, fumarate, and malate can reveal the relative contributions of different metabolic pathways.

Assessing Pyruvate Carboxylase Activity and Anaplerosis

Pyruvate can also enter the TCA cycle via pyruvate carboxylase (PC), an anaplerotic reaction that replenishes TCA cycle intermediates by converting pyruvate to oxaloacetate.[9] Using [2-13C]pyruvate allows for the differentiation of carbon entry through PC versus PDH. The labeling patterns in TCA cycle intermediates will differ depending on the entry point, providing a means to quantify the relative contribution of each pathway.[10]

Investigating Glycolysis and Gluconeogenesis

While the primary strength of [2-13C]pyruvate lies in probing mitochondrial metabolism, it also provides insights into cytosolic pathways. The conversion of [2-13C]pyruvate to [2-13C]lactate and [2-13C]alanine can be monitored to assess the activity of lactate dehydrogenase and alanine transaminase, respectively.[10][11] Furthermore, in tissues capable of gluconeogenesis, such as the liver, the incorporation of the 13C label into glucose can be tracked to study this pathway.[11][12]

Advanced Techniques: Hyperpolarized [2-13C]Pyruvate for Real-Time Metabolic Imaging

A groundbreaking application of Sodium pyruvate-2-13C is its use in a hyperpolarized state for magnetic resonance (MR) imaging and spectroscopy.[3][7][13] Dynamic nuclear polarization (DNP) dramatically increases the MR signal of the 13C-labeled pyruvate, enabling real-time, non-invasive monitoring of its metabolic conversion in vivo.[14][15]

Hyperpolarized [2-13C]pyruvate has been instrumental in:

-

Cancer Metabolism Studies: Detecting altered metabolic pathways in tumors, such as increased lactate production, and monitoring early response to therapy.[16][17][18]

-

Cardiac Metabolism Research: Assessing TCA cycle flux and metabolic flexibility in the heart.[5][6][19]

-

Neuro-metabolism Imaging: Investigating brain energy metabolism in healthy and diseased states.[3][17]

Experimental Design and Methodologies

A successful metabolic study using Sodium pyruvate-2-13C requires careful planning and execution. Below are generalized protocols for cell culture and in vivo studies.

Protocol 1: 13C Labeling of Cultured Cells

-

Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of the experiment.

-

Media Preparation: Prepare culture medium containing Sodium pyruvate-2-13C at a physiological concentration. The standard glucose concentration may need to be adjusted depending on the experimental goals.

-

Labeling: Replace the standard culture medium with the 13C-labeled medium and incubate for a predetermined time to achieve isotopic steady state. The time required will vary depending on the cell type and the metabolites of interest.[20]

-

Metabolite Extraction: Rapidly quench metabolism by, for example, washing with ice-cold saline and then extracting metabolites using a cold solvent mixture (e.g., methanol:water or methanol:chloroform:water).

-

Sample Analysis: Analyze the extracted metabolites by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

Protocol 2: In Vivo Studies with Hyperpolarized [2-13C]Pyruvate

-

Hyperpolarization: Prepare a sterile solution of [2-13C]pyruvic acid with a polarizing agent and hyperpolarize using a DNP polarizer.[7]

-

Dissolution and Neutralization: Rapidly dissolve the hyperpolarized sample in a suitable buffer to create a neutral, injectable solution of Sodium pyruvate-2-13C.[7]

-

Animal Preparation: Anesthetize the animal and insert a catheter for intravenous injection.

-

Injection and Data Acquisition: Inject the hyperpolarized Sodium pyruvate-2-13C and immediately begin MR data acquisition to dynamically monitor the conversion of pyruvate to its metabolic products.[3]

-

Data Analysis: Process the acquired MR spectra or images to quantify the levels of [2-13C]pyruvate and its downstream metabolites over time.

Data Analysis and Interpretation

The analysis of 13C labeling data requires specialized software and a solid understanding of metabolic pathways.

-

Mass Spectrometry: Data is typically analyzed to determine the mass isotopologue distribution (MID) of key metabolites. The MID reveals the number of 13C atoms incorporated into each molecule, providing insights into pathway activity.[21]

-

NMR Spectroscopy: Provides positional information about the 13C label within a molecule, which can be crucial for distinguishing between different metabolic routes.[22]

Table 1: Comparison of Analytical Techniques for 13C-Labeled Metabolite Analysis

| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) |

| Sensitivity | High | Low |

| Information | Mass Isotopologue Distribution | Positional Isotopomer Information |

| Sample Throughput | High | Low |

| Instrumentation | Widely available | More specialized |

Conclusion: A Versatile Tool for Unlocking Metabolic Secrets

Sodium pyruvate-2-13C is a powerful and versatile tool for investigating cellular respiration. Its unique ability to trace carbon flow through the TCA cycle provides invaluable insights into mitochondrial function. When combined with advanced techniques like hyperpolarization, it enables real-time, non-invasive metabolic imaging with significant translational potential. By carefully designing experiments and utilizing the appropriate analytical platforms, researchers can leverage Sodium pyruvate-2-13C to unravel the complexities of cellular metabolism in health and disease.

References

-

Nelson, S. J., et al. (2013). Metabolic imaging of patients with prostate cancer using hyperpolarized [1-¹³C]pyruvate. Science Translational Medicine, 5(198), 198ra108. [Link]

-

Park, I., et al. (2018). Metabolic Imaging of the Human Brain with Hyperpolarized 13C Pyruvate Demonstrates 13C Lactate Production in Brain Tumor Patients. Radiology, 289(1), 183-191. [Link]

-

Hu, S., et al. (2011). Use of Hyperpolarized [1-¹³C]pyruvate and [2-¹³C]pyruvate to Probe the Effects of the Anticancer Agent Dichloroacetate on Mitochondrial Metabolism in Vivo in the Normal Rat. Journal of Bioenergetics and Biomembranes, 43(1), 17-25. [Link]

-

Burgess, S. C., et al. (2018). Probing Hepatic Glucose Metabolism via 13C NMR Spectroscopy in Perfused Livers—Applications to Drug Development. Metabolites, 8(4), 73. [Link]

-

Hu, S., et al. (2011). Use of Hyperpolarized [1-¹³C]Pyruvate and [2-¹³C]Pyruvate to Probe the Effects of the Anticancer Agent Dichloroacetate on Mitochondrial Metabolism In Vivo in the Normal Rat. NIH Public Access, 43(1), 17-25. [Link]

-

Chen, A. P., et al. (2020). Hyperpolarized 13C-pyruvate MRI detects real-time metabolic flux in prostate cancer metastases to bone and liver: a clinical feasibility study. Prostate Cancer and Prostatic Diseases, 23(2), 269-276. [Link]

-

Serrao, E. M., et al. (2016). Hyperpolarized 13C Magnetic Resonance Spectroscopic Imaging of Pyruvate Metabolism in Murine Breast Cancer Models of Different Metastatic Potential. Cancers, 8(11), 103. [Link]

-

Reynolds, S., et al. (2021). Kinetic modeling of hyperpolarized 13C pyruvate metabolism in tumors using a measured arterial input function. NMR in Biomedicine, 34(11), e4585. [Link]

-

Lee, J., et al. (2019). First hyperpolarized [2-¹³C]pyruvate MR studies of human brain metabolism. Scientific Reports, 9(1), 14529. [Link]

-

Lee, S. M., et al. (2023). Comparative evaluation of hyperpolarized [¹³C]pyruvate and [¹³C]lactate for imaging neuronal and glioma metabolism. Communications Biology, 6(1), 1-12. [Link]

-

Yoshihara, H. A. I., et al. (2022). [¹³C]bicarbonate labelled from hyperpolarized [1-¹³C]pyruvate is an in vivo marker of hepatic gluconeogenesis in fasted state. Communications Biology, 5(1), 1-11. [Link]

-

Hu, S., et al. (2011). Use of hyperpolarized [1-13C]pyruvate and [2-13C]pyruvate to probe the effects of the anticancer agent dichloroacetate on mitochondrial metabolism in vivo in the normal rat. ResearchGate. [Link]

-

Crown, S. B., & Antoniewicz, M. R. (2013). A roadmap for interpreting 13C metabolite labeling patterns from cells. Metabolic engineering, 16, 12-23. [Link]

-

NPTEL-NOC IITM. (2019, May 6). 82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 [Video]. YouTube. [Link]

-

Chen, H. Y., et al. (2021). Probing human heart TCA cycle metabolism and response to glucose load using hyperpolarized [2-¹³C]pyruvate MRS. JCI insight, 6(11). [Link]

-

Li, Y., et al. (2022). 13C tracer analysis suggests extensive recycling of endogenous CO2 in vivo. Cell discovery, 8(1), 1-14. [Link]